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Compound of Interest

Compound Name: Piperidinium benzoate

Cat. No.: B8505209 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the crystal structure of piperidinium
benzoate analogues, with a specific focus on piperidinium p-hydroxybenzoate, a well-

characterized example that serves as a valuable proxy for understanding the structural

characteristics of this class of organic salts. The information presented herein is intended to

provide a comprehensive resource for researchers in crystallography, materials science, and

pharmaceutical development.

Introduction
Piperidinium salts of carboxylic acids are of significant interest due to their potential

applications in the pharmaceutical industry as active pharmaceutical ingredients (APIs) or as

ionic liquids. The formation of a salt between the basic piperidine and an acidic compound like

benzoic acid can modify key physicochemical properties such as solubility, melting point, and

stability. Understanding the precise three-dimensional arrangement of the ions in the crystal

lattice is paramount for structure-property relationship studies and for rational drug design.

While the crystal structure of the parent piperidinium benzoate is not readily available in

open-access crystallographic databases, a detailed analysis of the closely related piperidinium

p-hydroxybenzoate provides critical insights into the molecular interactions and packing

arrangements that govern this system. This guide will leverage the published data for

piperidinium p-hydroxybenzoate to illustrate the core structural features and the experimental

methodologies employed in its characterization.[1]
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Crystallographic Data Summary
The crystallographic data for piperidinium p-hydroxybenzoate has been determined by single-

crystal X-ray diffraction. The key parameters are summarized in the tables below for clarity and

ease of comparison.

Table 1: Crystal Data and Structure Refinement Details
for Piperidinium p-Hydroxybenzoate[1]

Parameter Value

Empirical Formula C₁₂H₁₇NO₃

Formula Weight 223.27 g/mol

Crystal System Monoclinic

Space Group Cc

a (Å) 6.06(1)

b (Å) 18.35(1)

c (Å) 10.20(1)

β (°) 93.0(1)

Volume (Å³) 1133.5

Z 4

Calculated Density (g/cm³) 1.309

Absorption Coefficient (μ) (mm⁻¹) 0.78

F(000) 480

Final R index [I > 2σ(I)] 0.069

Goodness-of-fit on F² Not Reported

Table 2: Selected Bond Lengths and Angles for
Piperidinium p-Hydroxybenzoate
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Note: A comprehensive list of atomic coordinates, bond lengths, and angles is typically

available in the full crystallographic information file (CIF) from the relevant database.

The structure reveals a piperidinium cation and a p-hydroxybenzoate anion as the asymmetric

unit. The piperidine ring adopts a stable chair conformation.[1] The carboxylate group of the

benzoate anion is twisted relative to the plane of the benzene ring.[1]

Hydrogen Bonding and Supramolecular Assembly
A critical aspect of the crystal structure of piperidinium salts is the extensive network of

hydrogen bonds that dictates the packing of the ions in the solid state. In piperidinium p-

hydroxybenzoate, the acid and base moieties are held together by two distinct hydrogen bonds

between the piperidinium nitrogen and the carboxylate oxygen atoms, with bond lengths of

2.69 Å and 2.80 Å.[1]

Furthermore, the presence of the hydroxyl group at the para position introduces an additional

hydrogen bond (2.63 Å) to one of the carboxylate oxygen atoms, linking the acid moieties.[1]

This intricate network of hydrogen bonds results in a stable, three-dimensional supramolecular

architecture. For the parent piperidinium benzoate, it is anticipated that the primary

interaction would be the N-H···O hydrogen bonds between the piperidinium cation and the

benzoate anion, likely leading to the formation of extended chains or sheets.[2]

Experimental Protocols
The determination of a crystal structure involves a series of precise experimental steps, from

crystal synthesis to data analysis. The methodologies employed for piperidinium p-

hydroxybenzoate are detailed below.

Synthesis and Crystallization
Single crystals of piperidinium p-hydroxybenzoate were prepared by the direct neutralization

reaction of equimolar quantities of p-hydroxybenzoic acid monohydrate and piperidine.[1] The

reactants were dissolved in ethanol, and the resulting solution was allowed to slowly evaporate

at room temperature, yielding transparent, plate-like crystals suitable for X-ray diffraction

analysis.[1]

X-ray Data Collection and Structure Determination
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A suitable single crystal was mounted on a goniometer head. Data collection was performed

using a diffractometer with Cu Kα radiation (λ = 1.5418 Å).[1] The unit cell parameters were

determined from oscillation and Weissenberg photographs.[1] The systematic absences in the

diffraction data (hkl: h+k = 2n+1; h0l: l = 2n+1) were indicative of the space group Cc or C2/c.

[1] Based on the number of formula units per unit cell (Z=4) and the lack of molecular

symmetry, the non-centrosymmetric space group Cc was chosen.[1]

The crystal structure was solved using direct methods and Fourier techniques. The structural

model was subsequently refined by the block-diagonal least-squares method to a final R-value

of 0.069 for 1031 observed reflections.[1]

Visualizations
Logical Workflow for Crystal Structure Analysis
The following diagram illustrates the logical workflow from sample preparation to the final

structural analysis.
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Caption: A flowchart outlining the key stages of crystal structure analysis.
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Conclusion
The crystal structure of piperidinium p-hydroxybenzoate provides a robust model for

understanding the solid-state properties of piperidinium benzoate and its derivatives. The

chair conformation of the piperidinium cation and the extensive hydrogen bonding network are

key features that define the crystal packing. The detailed experimental protocols and

crystallographic data presented in this guide serve as a valuable resource for scientists

engaged in the design and analysis of new crystalline materials for pharmaceutical and other

applications. Further research to obtain the crystal structure of the parent piperidinium
benzoate would be beneficial for direct comparison and a more complete understanding of the

impact of substituents on the crystal lattice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.
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